2-Difluoromethoxy-6-fluoro-4-formylpyridine
Overview
Description
2-Difluoromethoxy-6-fluoro-4-formylpyridine is a fluorinated pyridine derivative with the molecular formula C7H4F3NO2. This compound is notable for its unique chemical structure, which includes both difluoromethoxy and formyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by a reaction with ammonium formate in the presence of palladium on carbon (Pd/C) as a catalyst . This method yields the desired compound in high purity and yield.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 2-Difluoromethoxy-6-fluoro-4-formylpyridine, often involves large-scale fluorination processes. These processes utilize advanced fluorinating reagents and catalysts to achieve high efficiency and selectivity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Difluoromethoxy-6-fluoro-4-formylpyridine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: 2-Difluoromethoxy-6-fluoro-4-carboxypyridine
Reduction: 2-Difluoromethoxy-6-fluoro-4-hydroxymethylpyridine
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
2-Difluoromethoxy-6-fluoro-4-formylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the area of cancer therapy.
Industry: Utilized in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-Difluoromethoxy-6-fluoro-4-formylpyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-formylpyridine
- 2-Difluoromethoxy-4-formylpyridine
- 6-Fluoro-4-formylpyridine
Uniqueness
2-Difluoromethoxy-6-fluoro-4-formylpyridine is unique due to the presence of both difluoromethoxy and formyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(difluoromethoxy)-6-fluoropyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-5-1-4(3-12)2-6(11-5)13-7(9)10/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRQWALLMHQXTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1OC(F)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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